3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1183926-58-0
VCID: VC2837902
InChI: InChI=1S/C14H8FNO2/c15-13-5-4-11(7-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18)
SMILES: C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)C#N
Molecular Formula: C14H8FNO2
Molecular Weight: 241.22 g/mol

3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid

CAS No.: 1183926-58-0

Cat. No.: VC2837902

Molecular Formula: C14H8FNO2

Molecular Weight: 241.22 g/mol

* For research use only. Not for human or veterinary use.

3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid - 1183926-58-0

Specification

CAS No. 1183926-58-0
Molecular Formula C14H8FNO2
Molecular Weight 241.22 g/mol
IUPAC Name 5-(3-cyanophenyl)-2-fluorobenzoic acid
Standard InChI InChI=1S/C14H8FNO2/c15-13-5-4-11(7-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18)
Standard InChI Key YQWQJXPYAWCOFJ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)C#N
Canonical SMILES C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)C#N

Introduction

Chemical Properties and Identification

Chemical Identifiers and Basic Properties

3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid is characterized by several chemical identifiers that enable its unambiguous identification in chemical databases and literature. The following table summarizes the key identifiers and basic properties of this compound:

PropertyValue
Chemical Name3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid
CAS Number1183926-58-0
Molecular FormulaC14H8FNO2
Molecular Weight241.22 g/mol
InChI KeyYQWQJXPYAWCOFJ-UHFFFAOYSA-N

The compound features a biphenyl skeleton (two benzene rings connected by a single bond) with three substituents: a cyano group at the 3' position of one ring, a fluorine atom at the 4 position, and a carboxylic acid group at the 3 position of the other ring .

PropertyExpected Value/CharacteristicBasis for Inference
Physical AppearanceSolidCommon for similar biphenyl carboxylic acids
SolubilityPoorly soluble in water; more soluble in polar organic solvents like DMSO, DMFTypical for aromatic carboxylic acids with hydrophobic groups
AcidityModerately acidic due to carboxylic acid group; pKa likely around 4-4.5Based on benzoic acid (pKa ~4.2) and influence of electron-withdrawing groups
Melting PointLikely >150°CBased on similar biphenyl derivatives
Lipophilicity (LogP)Approximately 3.0Estimated based on similar fluorinated and cyano-containing compounds

The carboxylic acid function is expected to be moderately acidic, influenced by the electron-withdrawing effects of both the cyano and fluoro groups. These electron-withdrawing groups would likely increase the acidity of the carboxylic acid slightly compared to benzoic acid by stabilizing the carboxylate anion formed upon deprotonation .

Synthesis and Preparation

Related Synthetic Methodologies

Some insight into potential synthetic approaches can be gleaned from synthetic methods used for similar compounds. For instance, the synthesis of 4-cyano-4'-hydroxybiphenyl, another biphenyl derivative, involves several steps including protection of hydroxyl groups, Friedel-Crafts acylation, conversion to carboxylic acid, amidification, and dehydration to form the cyano group . Similar strategies might be applicable to our target compound, with appropriate modifications to accommodate the different substitution pattern.

The synthesis would likely require careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and selectivity, particularly given the presence of multiple functional groups. Polar aprotic solvents like dimethylformamide (DMF) could enhance reaction rates in nucleophilic substitutions that might be involved in the synthetic route.

Comparative Analysis

Comparison with Structurally Related Compounds

Several structurally related compounds found in the literature provide a basis for comparison and inference about the properties of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid:

CompoundCAS NumberStructural DifferencesPotential Impact on Properties
4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid1260811-82-2Carboxylic acid at 4-position instead of 3-positionDifferent electronic distribution and hydrogen bonding pattern
4'-Cyano-3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid1261964-35-5Additional hydroxyl group; different positions of functional groupsIncreased hydrophilicity; additional hydrogen bonding capabilities
4'-Cyano-3'-fluoro-4-methyl-[1,1'-biphenyl]-3-carboxylic acidNot specifiedAdditional methyl groupIncreased lipophilicity; possible steric effects
4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid942475-07-2Trifluoromethyl group instead of cyanoDifferent electronic properties; increased lipophilicity

These structural variations likely impact the compounds' physical properties, chemical reactivity, and potential biological activities. For instance, the position of the carboxylic acid group (3 vs. 4 position) affects the electronic distribution across the molecule and could influence its interaction with potential biological targets.

Structure-Activity Considerations

The specific positioning of functional groups on the biphenyl core is critical for potential biological activity. General principles from medicinal chemistry suggest:

  • The carboxylic acid position affects its accessibility for interactions with biological targets and influences electronic distribution across the molecule.

  • The cyano group serves as a strong electron-withdrawing group and can participate in specific interactions as a hydrogen bond acceptor.

  • The fluorine substituent alters electronic properties, lipophilicity, and metabolic stability - all crucial factors in drug design.

Analytical Characterization

The analytical characterization of 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid would typically involve various spectroscopic and analytical techniques:

Spectroscopic Identification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show characteristic aromatic proton signals

    • 13C NMR would reveal the carboxylic acid carbon (~170 ppm), the cyano carbon (~115-120 ppm), and the carbon attached to fluorine (showing characteristic C-F coupling)

    • 19F NMR would confirm the presence of the fluorine atom

  • Infrared (IR) Spectroscopy:

    • Characteristic absorptions for the carboxylic acid (C=O stretch ~1700 cm-1, O-H stretch ~3000-3500 cm-1)

    • Cyano group (C≡N stretch ~2220-2260 cm-1)

    • C-F bond (stretch ~1000-1400 cm-1)

  • Mass Spectrometry:

    • Molecular ion peak at m/z 241

    • Characteristic fragmentation patterns

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with appropriate detection methods would be essential for purity determination and quantitative analysis of this compound.

Future Research Directions

Synthesis and Characterization

Future research could focus on developing efficient synthetic routes for 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid and fully characterizing its physical and chemical properties, including:

  • Optimized synthetic pathways with high yields and purity

  • Complete spectroscopic characterization

  • Determination of crystal structure through X-ray crystallography

  • Detailed investigation of chemical reactivity and stability under various conditions

Biological Evaluation

The biological potential of this compound could be explored through:

  • Screening against various biological targets (enzymes, receptors, etc.)

  • Evaluation of potential antimicrobial, anti-inflammatory, or anticancer activities

  • Investigation of structure-activity relationships through the synthesis and testing of analogues

  • Computational studies to predict potential biological targets and interactions

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